8,5'-Diferulic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

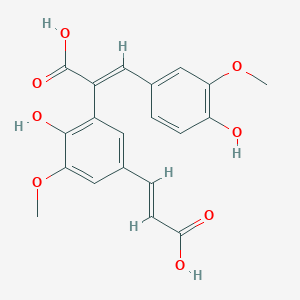

8,5'-diferulic acid is a polyphenol composed of two molecules of ferulic acid joined by a bond between positions 8 and 5'. It has a role as a plant metabolite and an Aspergillus metabolite. It is a polyphenol, a member of methoxybenzenes, a dicarboxylic acid and an olefinic compound. It derives from a ferulic acid.

Aplicaciones Científicas De Investigación

Nutritional and Health Benefits

Antioxidant Properties

8,5'-Diferulic acid exhibits potent antioxidant activity, which is significant in combating oxidative stress in biological systems. Studies have shown that it can scavenge free radicals more effectively than ferulic acid itself, making it a valuable compound for enhancing the antioxidant capacity of food products . The compound's ability to be released from dietary fiber by intestinal microbiota further supports its bioavailability and potential health benefits .

Metabolism and Bioavailability

Research indicates that this compound can be metabolized by human colonic microbiota, leading to the formation of various metabolites that may exert additional health benefits. For instance, in vitro studies demonstrated that this compound is partially released from cereal dietary fibers and can be absorbed through the gastrointestinal tract . This metabolic pathway highlights its role as a functional food component that could contribute to improved gut health.

Food Science Applications

Preservative and Functional Ingredient

Due to its antioxidant properties, this compound is increasingly being explored as a natural preservative in food products. Its incorporation can enhance the shelf life of food items by preventing lipid oxidation and maintaining nutritional quality . Furthermore, it has been identified as a key component in functional foods designed to promote health benefits beyond basic nutrition.

Quantification in Food Products

Analytical methods have been developed for the convenient quantification of diferulic acids in foods. For example, a study reported an effective extraction and analysis technique using HPLC to measure the concentration of this compound in various food samples . This method allows for better understanding and optimization of dietary sources rich in this beneficial compound.

Materials Science Applications

Biopolymer Reinforcement

this compound has been investigated for its potential use as a reinforcing agent in biopolymers. Its structural characteristics allow it to form cross-links within polymer matrices, enhancing mechanical properties and thermal stability . This application is particularly relevant in developing sustainable materials from renewable resources.

Biofilm Formation and Resistance

Recent studies have highlighted the role of 8-O-4′-diferulic acid (closely related to this compound) in biofilm formation by certain bacteria. These biofilms exhibit resistance to grazing by protozoa such as Acanthamoeba sp., suggesting potential applications in bioengineering and microbial ecology . Understanding these interactions can lead to innovative strategies for controlling microbial growth in various environments.

Case Studies

Análisis De Reacciones Químicas

Decarboxylation and Stability

8,5'-DiFA undergoes decarboxylation under alkaline or thermal conditions:

-

Alkaline degradation : In 0.1–2.0 N NaOH, 8,5'-DiFA-B loses CO₂ to form decarboxylated derivatives (e.g., 8,5'-DiFA-DC) (Figure 1) .

-

Thermal stability : Decarboxylation accelerates at >50°C, with 80% degradation observed after 119 hr in 0.1 N NaOH at 50°C .

Key Data :

Microbial Metabolism

Human gut microbiota metabolizes 8,5'-DiFA through:

-

Side-chain hydrogenation : Reduces the propenyl group to a propyl chain .

-

O-demethylation : Removes methoxy groups, yielding catechol derivatives .

-

Reductive ring-opening : Converts benzofuran to open-chain structures (Figure 2) .

| Metabolic Pathway | Major Metabolites | Detection Method |

|---|---|---|

| Hydrogenation | Dihydro-8,5'-DiFA | NMR, HR-LC-MS |

| O-demethylation | 3,4-Dihydroxy derivatives | GC-MS |

| Ring-opening | Open-chain diferulates | LC-ToF-MS |

Antioxidant Activity

8,5'-DiFA acts as a radical scavenger via:

-

Phenoxy radical stabilization : Delocalization of unpaired electrons across the conjugated system (Figure 3) .

-

Inhibition of lipid peroxidation : Anchors to lipid bilayers via carboxylic acid groups, preventing ROS propagation .

Experimental Evidence :

-

ORAC assay : 8,5'-DiFA shows 2.5× higher antioxidant capacity than monomeric ferulic acid .

-

Electron paramagnetic resonance (EPR) : Confirms phenoxy radical formation upon reaction with DPPH .

Cross-Linking in Plant Cell Walls

8,5'-DiFA forms ester bonds with arabinoxylans in grasses and sugar beet:

-

Peroxidase-mediated cross-linking : Strengthens cell walls by linking polysaccharide chains .

-

Alkali-labile bonds : Released as free 8,5'-DiFA during 0.1–2.0 N NaOH extraction .

| Plant Source | 8,5'-DiFA Content (μg/g DW) | Extraction Method |

|---|---|---|

| Sugar beet pulp | 320–450 | 0.1 N NaOH, 50 hr |

| Maize bran | 150–220 | Alkaline hydrolysis |

Synthetic Modifications

8,5'-DiFA serves as a precursor for bioactive derivatives:

Propiedades

Fórmula molecular |

C20H18O8 |

|---|---|

Peso molecular |

386.4 g/mol |

Nombre IUPAC |

(E)-2-[5-[(E)-2-carboxyethenyl]-2-hydroxy-3-methoxyphenyl]-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoic acid |

InChI |

InChI=1S/C20H18O8/c1-27-16-9-11(3-5-15(16)21)8-14(20(25)26)13-7-12(4-6-18(22)23)10-17(28-2)19(13)24/h3-10,21,24H,1-2H3,(H,22,23)(H,25,26)/b6-4+,14-8+ |

Clave InChI |

DEPVSDIYICBTJE-SITOFEAGSA-N |

SMILES isomérico |

COC1=CC(=CC(=C1O)/C(=C\C2=CC(=C(C=C2)O)OC)/C(=O)O)/C=C/C(=O)O |

SMILES canónico |

COC1=CC(=CC(=C1O)C(=CC2=CC(=C(C=C2)O)OC)C(=O)O)C=CC(=O)O |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.